N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-phenyl-substituted pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often associated with diverse biological activities, including anti-inflammatory, anticonvulsant, and kinase-inhibitory effects .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-8-9-17(18(12-15)27-2)21-19(24)13-23-20(25)11-10-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPBVUIWJMNNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The acetamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Reaction :
Demethylation of Methoxy Groups
The 2,4-dimethoxyphenyl group may undergo demethylation under strong acidic or oxidative conditions, yielding hydroxyl groups.
Reaction :
Electrophilic Aromatic Substitution
The phenyl rings (both on the pyridazinone and dimethoxyphenyl groups) may participate in electrophilic substitution reactions, such as nitration or halogenation, depending on directing groups.
Redox Reactions
The ketone group in the pyridazinone core could undergo reduction or oxidation, though pyridazinones are generally stable under standard conditions.
Reaction Data Table
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amide Hydrolysis | HCl/H₂SO₄ (acidic) or NaOH (basic) | Carboxylic acid + Ammonia | Formation of deprotonated carboxylate under basic conditions |
| Demethylation | HBr/H₂SO₄ or Iodecantungstate | Phenolic hydroxyl groups | Requires harsh conditions due to strong O–Ar bonds |
| Electrophilic Substitution | NO₂⁺/H₂SO₄ or Cl₂ | Substituted derivatives | Dependent on directing effects of substituents (e.g., –OCH₃ is meta-directing) |
| Reduction | NaBH₄ or LiAlH₄ | Pyridazine derivatives | Limited reactivity of the ketone group in pyridazinones |
Challenges and Considerations
-
Stability : The pyridazinone core is typically stable under standard conditions but may degrade under extreme pH or temperature.
-
Selectivity : Reactions involving the dimethoxyphenyl group may require careful control to avoid over-demotion or side-product formation.
-
Biological Relevance : The acetamide group’s reactivity could influence interactions with biological targets, such as enzymes .
Research Gaps
Available sources ( ) provide structural and identification data but lack explicit reaction details for This compound . Further experimental studies are needed to validate proposed reaction pathways.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and catalysts.
Synthetic Routes:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyridazinone ring through cyclization.
- Introduction of phenyl groups via Friedel-Crafts reactions.
- Amide bond formation using coupling reagents.
Biological Research
The compound has shown promise in biological research, particularly in pharmacology. Preliminary studies indicate its potential as an anti-inflammatory and anti-cancer agent.
Mechanisms of Action:
- Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) isoenzymes.
- Receptor Modulation: Interacts with specific receptors on cell surfaces, altering signal transduction pathways.
- Inducing Apoptosis: May induce programmed cell death in cancer cells by activating apoptotic pathways.
Medical Applications
In the medical field, this compound is being explored for its therapeutic potential in treating inflammatory diseases and certain cancers. Its ability to modulate specific biological pathways positions it as a candidate for drug development.
Case Studies:
Several studies have reported on its anti-inflammatory properties:
- A study demonstrated selective inhibition of COX-2 over COX-1, reducing inflammation without causing gastric ulceration.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features and Substituent Variations
The target compound shares a common pyridazinone-acetamide scaffold with several analogs. Key structural variations among these derivatives include substituents on the phenyl rings and modifications to the acetamide side chain. Below is a comparative analysis:
Table 1: Substituent Analysis of Pyridazinone-Acetamide Derivatives
Key Observations :
- Substituent Position and Activity : The 2,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to analogs with single methoxy groups (e.g., Y043-1152) .
- Pyridazinone Modifications: Derivatives with alkyl or halogen substitutions on the pyridazinone core (e.g., 3-methyl or 4-chlorophenyl in ) often exhibit altered kinase or receptor binding profiles .
- Linker Modifications: Ethyl or methylene linkers between the acetamide and pyridazinone (e.g., vs. ) influence conformational flexibility and target engagement .
Anti-Inflammatory and Kinase Inhibition
- YTH-60: A multi-kinase inhibitor with a pyridazinone-like scaffold exhibits robust cellular activity, highlighting the role of halogen and methoxy groups in kinase selectivity .
Acetylcholinesterase (AChE) Inhibition
- ZINC08993868 (2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide) : Demonstrates AChE inhibition, emphasizing the importance of electron-withdrawing substituents (e.g., fluorine) for enzyme interaction .
Anticonvulsant Activity
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Exhibits anticonvulsant effects, correlating with dichlorophenyl and quinazolinone moieties .
Physicochemical Properties
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, a compound with the potential for significant biological activity, has garnered attention for its pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.44 g/mol
- CAS Number : 921528-50-9
- Structure : The compound features a pyridazine ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly focusing on anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant inhibitory effects on various enzymes associated with inflammation:
- Cyclooxygenase Inhibition :
-
Carbonic Anhydrase Inhibition :
- The compound has been linked to inhibition of carbonic anhydrase (CA) isoforms, which play a crucial role in various physiological processes. Pyridazine derivatives demonstrated effective inhibition, with some compounds achieving single-digit nanomolar inhibition constants against hCA II and hCA IX isoforms .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Topoisomerase Inhibition :
Study 1: Pyridazine Derivatives as Anti-inflammatory Agents
A recent study synthesized several pyridazine derivatives and tested their anti-inflammatory properties. The results highlighted that compounds with specific substitutions exhibited enhanced activity against COX enzymes and carbonic anhydrases. For example, one derivative showed an IC50 value of 5.3 nM against hCA II .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of pyridazine compounds, researchers reported that certain derivatives significantly inhibited cancer cell proliferation through dual inhibition mechanisms targeting topoisomerase II and EGFR pathways .
Data Summary
| Biological Activity | Target Enzyme | Inhibition Constant (nM) |
|---|---|---|
| COX-1 | Various | Up to 106.4 |
| COX-2 | Various | Up to 5.3 |
| hCA II | Carbonic Anhydrase | 5.3 |
| hCA IX | Carbonic Anhydrase | 4.9 |
| Topoisomerase II | Cancer Cells | Not specified |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
- Synthesis Steps :
- Substitution reactions under alkaline conditions (e.g., using 2,4-dimethoxyaniline and pyridazine derivatives as starting materials) .
- Reduction of intermediates using iron powder under acidic conditions .
- Condensation with acetamide moieties using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Optimization :
- Adjust pH and temperature to enhance substitution efficiency (e.g., 60–80°C for nitro-group reduction) .
- Use catalytic agents (e.g., Pd/C for hydrogenation) to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyridazinone carbonyl (δ 165–170 ppm) peaks to confirm regiochemistry .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C20H19N3O4: 390.14) and fragmentation patterns .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~80° between pyridazinone and dimethoxyphenyl groups) to confirm spatial arrangement .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what parameters are prioritized?
- Methods :
- Density Functional Theory (DFT) to calculate electrostatic potential surfaces, highlighting hydrogen-bonding sites (e.g., acetamide carbonyl and pyridazinone oxygen) .
- Molecular docking (AutoDock Vina) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinases, using PDB structures (e.g., 5KIR) .
- Key Parameters :
- Binding affinity (ΔG < −8 kcal/mol) and ligand efficiency (>0.3) .
- Solubility (LogP < 3) and bioavailability (Lipinski’s Rule of Five compliance) .
Q. How do structural modifications (e.g., methoxy group substitution) impact biological activity?
- Case Study :
- 2,4-Dimethoxy vs. 3,4-Dimethoxy : The 2,4-substitution pattern enhances membrane permeability due to reduced steric hindrance compared to 3,4-substituted analogs .
- Pyridazinone vs. Pyridine Core : Pyridazinone’s electron-deficient ring increases electrophilicity, improving interactions with catalytic lysine residues in enzymes .
- Experimental Validation :
- Compare IC50 values in enzyme inhibition assays (e.g., COX-2 inhibition: 2,4-dimethoxy analog IC50 = 0.8 μM vs. 3,4-dimethoxy IC50 = 2.5 μM) .
Q. How can contradictory data on in vivo efficacy be resolved?
- Common Issues :
- Discrepancies in pharmacokinetic profiles (e.g., oral bioavailability <20% in rodents due to first-pass metabolism) .
- Resolution Strategies :
- Formulation : Use nanoemulsions or liposomes to enhance solubility and half-life .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., O-demethylation at the 2-methoxy group) .
Methodological Guidance
Q. What purification techniques are recommended for isolating this compound?
- Chromatography :
- Silica gel column chromatography (ethyl acetate/hexane, 3:7) for intermediate isolation .
- Preparative HPLC (C18 column, acetonitrile/water gradient) for >98% purity .
- Crystallization : Recrystallize from ethanol/water (7:3) to obtain single crystals for structural analysis .
Q. How should researchers design dose-response studies for toxicity evaluation?
- In Vitro :
- MTT assay (0.1–100 μM range) on HepG2 cells to determine IC50 for cytotoxicity .
- In Vivo :
- OECD Guideline 423: Acute oral toxicity in rats (5–2000 mg/kg) with histopathology on liver/kidney .
Data Interpretation
Q. How to analyze conflicting results in enzymatic vs. cellular assays?
- Example : A compound may inhibit COX-2 in vitro (IC50 = 1 μM) but show no anti-inflammatory activity in cells due to poor cellular uptake.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
